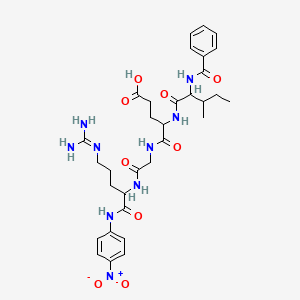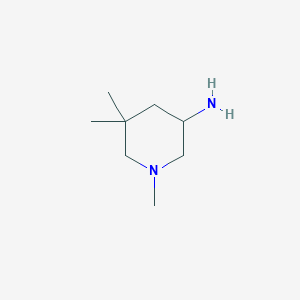
1,5,5-Trimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Trimethylpiperidin-3-amine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of three methyl groups attached to the piperidine ring, making it a trimethyl derivative. It is used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a hydrogen borrowing [5 + 1] annulation method using iridium(III) catalysts can be employed. This method involves hydroxyl oxidation, amination, and imine reduction via hydrogen transfer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of amino alcohols, followed by cyclization and purification .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of imines to amines using hydrogenation.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halides like alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted piperidines.
Scientific Research Applications
1,5,5-Trimethylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: Applied in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with no methyl groups.
1,2,5-Trimethylpiperidin-4-one: Another trimethyl derivative with different substitution patterns.
N-Methylpiperidine: A single methyl group attached to the nitrogen atom.
Uniqueness
1,5,5-Trimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other piperidine derivatives may not be suitable .
Properties
| 588713-90-0 | |
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,5,5-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3 |
InChI Key |
GMMNZSHKLQLLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


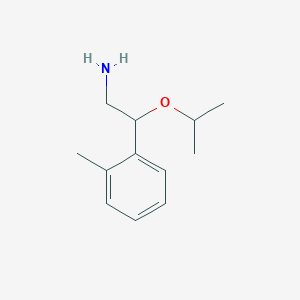




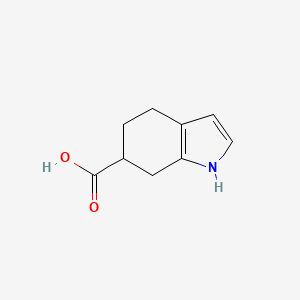

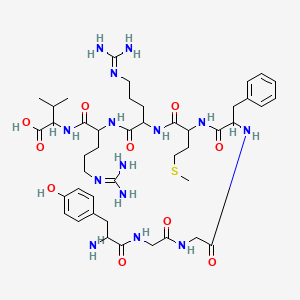
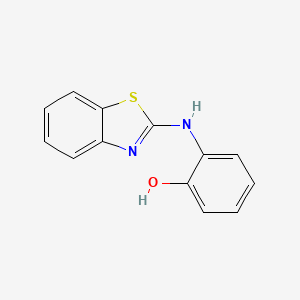
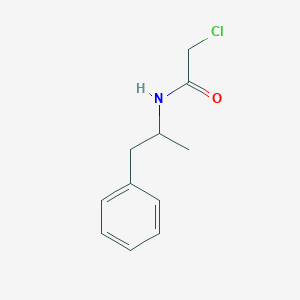

![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
